molecular formula C9H10BrF2NS B1415556 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine CAS No. 1934654-97-3

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine

Cat. No.: B1415556
CAS No.: 1934654-97-3
M. Wt: 282.15 g/mol
InChI Key: HHFSENWYYBWCEV-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidine ring substituted with a bromothiophene moiety and two fluorine atoms

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with branched-chain amino acid transferases, specifically the mitochondrial BCAT2 enzyme . This interaction is crucial as it influences the synthesis and degradation of branched-chain amino acids such as leucine, isoleucine, and valine. The nature of these interactions involves binding to the active site of the enzyme, thereby modulating its activity and affecting the overall metabolic pathways.

Cellular Effects

The effects of 1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, which is essential for cell growth and proliferation . Additionally, it can modulate the Wnt/β-catenin signaling pathway, thereby affecting gene expression and cellular differentiation. These effects highlight the compound’s potential in regulating critical cellular functions and processes.

Molecular Mechanism

At the molecular level, 1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as BCAT2, leading to enzyme inhibition or activation . This binding interaction alters the enzyme’s conformation and activity, thereby influencing the metabolic pathways it regulates. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, further elucidating its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH levels Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways

Dosage Effects in Animal Models

The effects of 1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can effectively modulate metabolic pathways . At higher doses, toxic or adverse effects such as cellular apoptosis and organ damage have been observed . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile in potential clinical applications.

Metabolic Pathways

1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine is involved in several metabolic pathways, primarily through its interaction with enzymes such as BCAT2 . The compound influences the catabolism of branched-chain amino acids, thereby affecting metabolic flux and metabolite levels. Additionally, it can interact with cofactors and other regulatory molecules, further modulating metabolic pathways and cellular energy balance.

Transport and Distribution

The transport and distribution of 1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as binding affinity to transport proteins and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of 1-(5-Bromothiophen-2-ylmethyl)-3,3-difluoropyrrolidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it interacts with mitochondrial enzymes and influences metabolic processes. Understanding its subcellular localization is essential for elucidating its precise role in cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Pyrrolidine Ring: The brominated thiophene is then reacted with a suitable pyrrolidine precursor under conditions that facilitate the formation of the pyrrolidine ring. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Introduction of Fluorine Atoms: The final step involves the introduction of fluorine atoms to the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups or to introduce new functionalities.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or THF.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiophene derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorothiophen-2-ylmethyl)-3,3-difluoropyrrolidine: Similar structure with a chlorine atom instead of bromine.

    1-(5-Methylthiophen-2-ylmethyl)-3,3-difluoropyrrolidine: Similar structure with a methyl group instead of bromine.

    1-(5-Fluorothiophen-2-ylmethyl)-3,3-difluoropyrrolidine: Similar structure with a fluorine atom instead of bromine.

Uniqueness

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. The bromine atom can participate in specific substitution reactions, while the fluorine atoms can enhance the compound’s stability and lipophilicity.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2NS/c10-8-2-1-7(14-8)5-13-4-3-9(11,12)6-13/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFSENWYYBWCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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